F2-isoprostanes fail to capture reactive cyclopentenone lipid biology due to their lack of electrophilic reactivity. 15-A2t-Isoprostane addresses this gap as a chemically defined A2/J2-isoprostane:
• Selective GST A4-4 substrate: kcat/Km >200 s⁻¹ mM⁻¹; not metabolized by GST A1-1, M1-1, M2-2, P1-1, or T1-1
• Neurotoxic stimulus: submicromolar LD50 (950 nM) in HT22 hippocampal cells via mitochondrial permeability transition pore opening & cytochrome c release
• PPARγ-negative control cyclopentenone lipid: discriminates Nrf2/ARE from PPARγ-dependent pathways in immune cell assays
• LC-MS/MS biomarker precursor: targeted mercapturic acid sulfoxide metabolite for in vivo cyclopentenone isoprostane quantification
≥98% purity. Full analytical documentation provided.
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
CAS No.474391-66-7
Cat. No.B585880
⚠ Attention: For research use only. Not for human or veterinary use.
15-A2t-Isoprostane (also known as 8-iso Prostaglandin A2 or 8-iso-PGA2; CAS 474391-66-7) is a cyclopentenone isoprostane belonging to the A2/J2-IsoP class, generated via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid [1]. It is structurally distinct from the more commonly studied F2-isoprostanes (e.g., 8-iso-PGF2α) due to the presence of a highly reactive α,β-unsaturated carbonyl moiety within its cyclopentenone A-ring [2]. This electrophilic reactivity fundamentally differentiates 15-A2t-IsoP from other isoprostane classes, enabling rapid Michael addition with thiol-containing biomolecules including glutathione and protein cysteine residues [3].
Cyclopentenone electrophile probe
Defined neurotoxic stimulus in oxidative injury models
GST A4-4 selective metabolic substrate
[1] Chen Y, Morrow JD, Roberts LJ 2nd. Formation of reactive cyclopentenone compounds in vivo as products of the isoprostane pathway. J Biol Chem. 1999;274(16):10863-10868. View Source
[2] Chen Y, Zackert WE, Roberts LJ, Morrow JD. Evidence for the formation of a novel cyclopentenone isoprostane, 15-A2t-isoprostane (8-iso-prostaglandin A2) in vivo. Biochim Biophys Acta. 1999;1436(3):550-556. View Source
Generic substitution of 15-A2t-Isoprostane with structurally related analogs—such as 8-iso-PGF2α (15-F2t-IsoP), 15-E2t-IsoP, or enzymatically derived PGA2—is scientifically invalid due to fundamental differences in chemical reactivity, metabolic fate, and biological target engagement. Unlike F2-isoprostanes which lack the α,β-unsaturated carbonyl and are detectable as stable free molecules in plasma and urine, 15-A2t-IsoP contains this electrophilic moiety enabling rapid Michael addition with glutathione and protein thiols; this renders it undetectable in the free form in circulation, even following profound oxidative stress [1]. Furthermore, while cyclopentenone prostaglandin 15-deoxy-Δ12,14-PGJ2 potently activates PPARγ, 15-A2t-IsoP does not, demonstrating that even within the cyclopentenone lipid class, receptor pharmacology is not interchangeable [2]. The compound's unique metabolic pathway—efficient conjugation by GST A4-4 with a kcat/Km >200 s⁻¹ mM⁻¹—further distinguishes it from F2-IsoPs, which undergo β-oxidation rather than glutathione conjugation [3].
15-A2t-IsoP does not activate PPARγ, unlike 15-J2-isoprostanes; cyclopentenone class does not ensure shared nuclear receptor activity.
[1] Chen Y, Morrow JD, Roberts LJ 2nd. Formation of reactive cyclopentenone compounds in vivo as products of the isoprostane pathway. J Biol Chem. 1999;274(16):10863-10868. View Source
[2] Musiek ES, Breeding JD, Milne GL, Zanoni G, Morrow JD, McLaughlin B. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration. J Neurochem. 2006;97(5):1301-1313. View Source
[3] Hubatsch I, Mannervik B, Gao L, Roberts LJ 2nd, Chen Y, Morrow JD. The cyclopentenone product of lipid peroxidation, 15-A2t-isoprostane (8-isoprostaglandin A2), is efficiently conjugated with glutathione by human and rat glutathione transferase A4-4. Chem Res Toxicol. 2002;15(9):1114-1118. View Source
15-A2t-Isoprostane: Comparative Evidence
Neuronal Cytotoxicity vs. 15-J2-Isoprostane
15-A2t-IsoP induces neuronal apoptosis at submicromolar concentrations, with an LD50 of 950 nM in primary cortical neurons, whereas the J2-series analog 15-J2-IsoP requires approximately 5 μM to produce comparable levels of cell death [1].
15-J2-Isoprostane: ~5 μM for comparable cell death
Quantified Difference
~5.3-fold higher potency for 15-A2t-IsoP
Conditions
Primary rat cortical neuronal cultures; viability assessed after 24 h exposure
Why This Matters
For researchers modeling oxidative stress-mediated neurodegeneration, 15-A2t-IsoP provides a more physiologically relevant neurotoxic stimulus at lower concentrations, minimizing off-target solvent effects and enabling more sensitive detection of neuroprotective interventions.
NeurodegenerationOxidative StressApoptosis
[1] Musiek ES, Breeding JD, Milne GL, Zanoni G, Morrow JD, McLaughlin B. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration. J Neurochem. 2006;97(5):1301-1313. View Source
GST A4-4 Conjugation Specificity
Human GST A4-4 catalyzes glutathione conjugation of 15-A2t-IsoP with a catalytic efficiency kcat/Km >200 s⁻¹ mM⁻¹. While similar high activity is observed for the enzymatically derived analog PGA2, five other human GST isoforms (A1-1, M1-1, M2-2, P1-1, T1-1) do not significantly metabolize 15-A2t-IsoP, demonstrating strict GST isoform selectivity [1]. Rat GST A4-4 displays even higher efficiency with kcat/Km >2000 s⁻¹ mM⁻¹ [2].
GST conjugationHead-to-head
GST A4-4kcat/Km >200 s⁻¹ mM⁻¹
Other GSTs (A1-1, M1-1, etc.)No significant activity
Undetectable activity in 5 comparator isoforms
GST A4-4 selective metabolic probe
Rat GST A4-4 even higher efficiency
Phase II MetabolismGlutathione TransferaseDetoxification
Evidence Dimension
GST catalytic efficiency (kcat/Km)
Target Compound Data
Human GST A4-4: >200 s⁻¹ mM⁻¹; Rat GST A4-4: >2000 s⁻¹ mM⁻¹
Comparator Or Baseline
Human GSTs A1-1, M1-1, M2-2, P1-1, T1-1: no significant metabolism
Quantified Difference
Undetectable activity in five comparator GST isoforms
Conditions
In vitro enzymatic assay with purified recombinant GST isoforms
Why This Matters
The strict dependence on GST A4-4 for metabolic clearance enables researchers to use 15-A2t-IsoP as a selective probe for this specific detoxification pathway, whereas F2-isoprostanes are not GST A4-4 substrates and follow distinct metabolic routes.
Phase II MetabolismGlutathione TransferaseDetoxification
[1] Hubatsch I, Mannervik B, Gao L, Roberts LJ 2nd, Chen Y, Morrow JD. The cyclopentenone product of lipid peroxidation, 15-A2t-isoprostane (8-isoprostaglandin A2), is efficiently conjugated with glutathione by human and rat glutathione transferase A4-4. Chem Res Toxicol. 2002;15(9):1114-1118. View Source
[2] Hubatsch I, et al. The cyclopentenone product of lipid peroxidation, 15-A2t-isoprostane, is efficiently conjugated with glutathione by human and rat glutathione transferase A4-4. Chem Res Toxicol. 2002;15:1114-1118. View Source
PPARγ Activation vs. 15-J2-Isoprostanes
15-J2-Isoprostanes potently activate the PPARγ nuclear receptor, a key transcriptional regulator of inflammation and metabolism. In contrast, 15-A2t-IsoP does not activate PPARγ, despite both molecules sharing a cyclopentenone electrophilic center and exerting anti-inflammatory effects in macrophages that are PPARγ-independent [1].
PPARγ activationHead-to-head
15-A2t-IsoPNo activation
15-J2-IsoPsPotent PPARγ activation
Qualitative absence of receptor engagement
PPARγ-independent pathway discrimination
Use as negative control cyclopentenone
PPARγNuclear ReceptorAnti-inflammatory
Evidence Dimension
PPARγ receptor activation
Target Compound Data
No detectable PPARγ activation
Comparator Or Baseline
15-J2-Isoprostanes: potent PPARγ activation
Quantified Difference
Qualitative absence of activity
Conditions
Macrophage PPARγ reporter assays; Nature Medicine 2005 report
Why This Matters
This pharmacologic divergence enables researchers to dissect PPARγ-dependent versus PPARγ-independent anti-inflammatory mechanisms. 15-A2t-IsoP serves as a PPARγ-negative control cyclopentenone lipid, whereas 15-J2-IsoPs or 15-deoxy-Δ12,14-PGJ2 cannot provide this specificity.
PPARγNuclear ReceptorAnti-inflammatory
[1] Musiek ES, Breeding JD, Milne GL, Zanoni G, Morrow JD, McLaughlin B. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration. J Neurochem. 2006;97(5):1301-1313. View Source
HepG2 Conjugation Kinetics
In HepG2 human hepatoma cells, approximately 60% of exogenously added 15-A2t-IsoP is converted to water-soluble glutathione conjugate(s) within 6 hours, demonstrating rapid phase II metabolic clearance [1]. This rapid conjugation explains why A2/J2-isoprostanes cannot be detected in free form in the circulation of humans or rats, even following CCl4-induced oxidative stress that elevates tissue-esterified A2/J2-IsoP levels 24-fold [2].
HepG2 conjugationContext-dependent
15-A2t-IsoP~60% conjugated in 6 h
F2-isoprostanesStable free molecules in plasma
Free parent undetectable in circulation
Distinct metabolic clearance profile
Requires conjugate-targeted analytical methods
Xenobiotic MetabolismHepatocyteGSH Conjugation
Evidence Dimension
Metabolic conversion to polar conjugates
Target Compound Data
~60% conjugated within 6 h in HepG2 cells
Comparator Or Baseline
F2-isoprostanes (8-iso-PGF2α): detectable as stable free molecules in plasma
Quantified Difference
Free 15-A2t-IsoP undetectable in circulation vs. F2-IsoPs routinely quantified
Conditions
HepG2 cell culture; in vivo rat and human circulation following CCl4 administration
Why This Matters
Researchers developing oxidative stress biomarkers must recognize that plasma or urine measurement of 15-A2t-IsoP requires detection of its mercapturic acid conjugate metabolites, not the parent compound—a critical methodological distinction not applicable to F2-isoprostanes.
Xenobiotic MetabolismHepatocyteGSH Conjugation
[1] Milne GL, Zanoni G, Porta A, Sasi S, Vidari G, Musiek ES, Freeman ML, Morrow JD. The cyclopentenone product of lipid peroxidation, 15-A2t-isoprostane, is efficiently metabolized by HepG2 cells via conjugation with glutathione. Chem Res Toxicol. 2004;17(1):17-25. View Source
[2] Chen Y, Morrow JD, Roberts LJ 2nd. Formation of reactive cyclopentenone compounds in vivo as products of the isoprostane pathway. J Biol Chem. 1999;274(16):10863-10868. View Source
In Vivo Tissue Detection vs. 8-iso-PGF2α
15-A2t-IsoP is abundantly produced in stroke-infarcted human cortical tissue at pathologically relevant levels, as demonstrated by direct tissue measurement, whereas 8-iso-PGF2α (15-F2t-IsoP) is the established circulating plasma biomarker of systemic oxidative stress [1]. The tissue-restricted accumulation of 15-A2t-IsoP reflects its rapid conjugation and adduction to cellular proteins, contrasting with the systemic distribution and urinary excretion of F2-isoprostanes [2].
Tissue distributionClass-level
15-A2t-IsoPAbundant in infarcted brain tissue
8-iso-PGF2αSystemic plasma biomarker
Complementary anatomical compartment distribution
Tissue-localized lipid peroxidation readout
Not interchangeable with plasma F2-IsoP assays
Ischemic StrokeLipid PeroxidationNeuropathology
Evidence Dimension
Tissue-specific vs. systemic distribution
Target Compound Data
Abundant in human stroke-infarcted cortical tissue; absent from free plasma
Comparator Or Baseline
8-iso-PGF2α: elevated in plasma and urine; used as systemic oxidative stress biomarker
Quantified Difference
Qualitative difference in anatomical compartment distribution
Conditions
Human post-mortem stroke tissue analysis; clinical biomarker studies
Why This Matters
For translational stroke research, 15-A2t-IsoP provides a direct molecular readout of local lipid peroxidation at the injury site, whereas 8-iso-PGF2α serves as a systemic marker. The compounds are complementary rather than interchangeable in experimental design.
Ischemic StrokeLipid PeroxidationNeuropathology
[1] Milne GL, Yin H, Hardy KD, Davies SS, Roberts LJ 2nd, Morrow JD. Neurotoxic lipid peroxidation species formed by ischemic stroke increase injury. Free Radic Biol Med. 2009;47(10):1422-1431. View Source
[2] Morrow JD, Roberts LJ. The isoprostanes: unique bioactive products of lipid peroxidation. Prog Lipid Res. 1997;36(1):1-21. View Source
Urinary Mercapturic Acid Sulfoxide Metabolite
The major urinary metabolite of 15-A2t-IsoP in rats has been definitively identified via HPLC/MS as the mercapturic acid sulfoxide conjugate, with the carbonyl at C9 reduced to an alcohol. Following intravenous administration of radiolabeled 15-A2t-IsoP, 80% of excreted radioactivity remained in the aqueous phase after organic solvent extraction, confirming polar conjugate formation [1].
80% aqueous-soluble polar conjugate(s); major metabolite = mercapturic acid sulfoxide
Comparator Or Baseline
No quantitative comparator in source
Quantified Difference
Not applicable
Conditions
Rat in vivo administration; HPLC/MS structural characterization
Why This Matters
This defined metabolite structure enables development of targeted LC-MS/MS methods to quantify in vivo cyclopentenone isoprostane production specifically, distinguishing 15-A2t-IsoP-derived signals from other isoprostane classes.
Biomarker DevelopmentLC-MS/MSMercapturic Acid
[1] Milne GL, Gao B, Terry ES, Zackert WE, Morrow JD. Identification of the major urinary metabolite of the highly reactive cyclopentenone isoprostane 15-A2t-isoprostane in vivo. J Biol Chem. 2005;280(18):18133-18141. View Source
15-A2t-Isoprostane: Application Scenarios
In Vitro Neuronal Apoptosis Assay
Use 15-A2t-IsoP as a chemically defined neurotoxic stimulus in primary neuronal or HT22 hippocampal cell cultures. Its submicromolar LD50 (950 nM) [1] enables precise dose-response studies of neuroprotective compounds without confounding solvent toxicity. The compound's well-characterized apoptotic mechanism—including mitochondrial permeability transition pore opening and cytochrome c release [2]—provides a reproducible experimental system for screening interventions targeting oxidative neuronal injury.
GST A4-4 Catalytic Activity Assay
Employ 15-A2t-IsoP as a substrate-specific probe for human GST A4-4 enzymatic activity (kcat/Km >200 s⁻¹ mM⁻¹) [3]. Its lack of metabolism by other major human GST isoforms (A1-1, M1-1, M2-2, P1-1, T1-1) [4] ensures assay specificity. This application is valuable for pharmacogenomic studies of GSTA4 polymorphisms, screening for GSTA4 inhibitors, or investigating cellular resistance to electrophilic lipid stress.
PPARγ-Independent Anti-Inflammatory Mechanisms
Use 15-A2t-IsoP as a PPARγ-negative control cyclopentenone lipid in macrophage or other immune cell assays. Unlike 15-J2-isoprostanes which potently activate PPARγ, 15-A2t-IsoP does not engage this receptor [5], allowing researchers to assign observed anti-inflammatory effects specifically to PPARγ-independent pathways such as Keap1 modification and Nrf2/ARE activation [6].
LC-MS/MS Biomarker Quantification
Develop and validate targeted LC-MS/MS assays for the mercapturic acid sulfoxide urinary metabolite of 15-A2t-IsoP as a specific biomarker of in vivo cyclopentenone isoprostane production [7]. This analytical approach is essential for clinical studies where plasma F2-isoprostane measurements fail to capture the distinct pathophysiological contribution of reactive A2/J2-isoprostanes in conditions such as ischemic stroke [8] or hepatotoxicity.
Application
Selection Property
Validation Focus
Neuronal apoptosis research
Defined electrophilic neurotoxic stimulus
Apoptotic pathway endpoint confirmation
GST A4-4 metabolic studies
Isoform-selective substrate
GST A4-4 catalytic activity validation
PPARγ-independent signaling
PPARγ-negative control cyclopentenone
Keap1/Nrf2 pathway response verification
Biomarker method development
Mercapturic acid urinary metabolite
LC-MS/MS assay specificity and matrix-effect control
[1] Musiek ES, Breeding JD, Milne GL, Zanoni G, Morrow JD, McLaughlin B. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration. J Neurochem. 2006;97(5):1301-1313. View Source
[2] Milne GL, Yin H, Hardy KD, Davies SS, Roberts LJ 2nd, Morrow JD. Neurotoxic lipid peroxidation species formed by ischemic stroke increase injury. Free Radic Biol Med. 2009;47(10):1422-1431. View Source
[3] Hubatsch I, Mannervik B, Gao L, Roberts LJ 2nd, Chen Y, Morrow JD. The cyclopentenone product of lipid peroxidation, 15-A2t-isoprostane, is efficiently conjugated with glutathione by human and rat GST A4-4. Chem Res Toxicol. 2002;15(9):1114-1118. View Source
[4] Hubatsch I, et al. GST isoform specificity for 15-A2t-isoprostane conjugation. Chem Res Toxicol. 2002;15:1114-1118. View Source
[5] Musiek ES, et al. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration. J Neurochem. 2006;97(5):1301-1313. View Source
[6] Levonen AL, Landar A, Ramachandran A, Ceaser EK, Dickinson DA, Zanoni G, Morrow JD, Darley-Usmar VM. Cellular mechanisms of redox cell signalling: role of cysteine modification in controlling antioxidant defences in response to electrophilic lipid oxidation products. Biochem J. 2004;378(Pt 2):373-382. View Source
[7] Milne GL, Gao B, Terry ES, Zackert WE, Morrow JD. Identification of the major urinary metabolite of the highly reactive cyclopentenone isoprostane 15-A2t-isoprostane in vivo. J Biol Chem. 2005;280(18):18133-18141. View Source
[8] Milne GL, Yin H, Hardy KD, Davies SS, Roberts LJ 2nd, Morrow JD. Neurotoxic lipid peroxidation species formed by ischemic stroke increase injury. Free Radic Biol Med. 2009;47(10):1422-1431. View Source
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